2-(3,5-Dichloro-4-methylbenzoyl)benzoic acid
Description
2-(3,5-Dichloro-4-methylbenzoyl)benzoic acid is a substituted benzoic acid derivative characterized by a benzoyl group at the 2-position of the benzoic acid core. The benzoyl moiety is further substituted with chlorine atoms at the 3- and 5-positions and a methyl group at the 4-position. Its CAS registry number is 94134-80-2 , and it is primarily used in research contexts, particularly in synthetic chemistry and materials science.
Properties
CAS No. |
94266-22-5 |
|---|---|
Molecular Formula |
C15H10Cl2O3 |
Molecular Weight |
309.1 g/mol |
IUPAC Name |
2-(3,5-dichloro-4-methylbenzoyl)benzoic acid |
InChI |
InChI=1S/C15H10Cl2O3/c1-8-12(16)6-9(7-13(8)17)14(18)10-4-2-3-5-11(10)15(19)20/h2-7H,1H3,(H,19,20) |
InChI Key |
CICYUDLNBKQJQA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1Cl)C(=O)C2=CC=CC=C2C(=O)O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dichloro-4-methylbenzoyl)benzoic acid typically involves the acylation of benzoic acid derivatives. One common method is the Friedel-Crafts acylation reaction, where 3,5-dichloro-4-methylbenzoyl chloride reacts with benzoic acid in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Reactivity of Functional Groups
The compound exhibits reactivity at two key sites:
a. Carboxylic Acid Moiety
-
Amidation : Reacts with amines to form amides, as demonstrated in reactions involving related acyl chlorides .
-
Esterification : Likely reacts with alcohols under acidic conditions, though specific data for this compound is limited.
b. Aromatic Ring Substitutions
-
Chlorination : The dichlorinated benzoyl group may undergo further substitution, though steric effects and directing groups (Cl) influence reactivity .
Key Reaction Conditions
Mechanistic Insights
-
Role of AlCl₃ : Acts as a Lewis acid to generate acylium ions, facilitating electrophilic attack on aromatic rings .
-
Chlorination Control : Chlorine flow rates (100–500 mL/min) and temperature (60–85°C) critically influence regioselectivity and reaction efficiency .
Stability and Degradation
While explicit degradation data for this compound is limited, its structural similarity to 3,5-dichloro-4-methylbenzoic acid suggests potential for hydrolysis or decarboxylation under acidic/basic conditions .
Scientific Research Applications
Chemistry
- Intermediate in Organic Synthesis: The compound serves as a crucial intermediate in synthesizing more complex organic molecules. Its unique structure allows for various chemical transformations that can lead to novel compounds with diverse functionalities.
Biology
- Antimicrobial Activity: Research indicates that 2-(3,5-Dichloro-4-methylbenzoyl)benzoic acid exhibits significant antimicrobial properties, inhibiting the growth of various bacteria and fungi. Preliminary studies have shown it to be effective against both Gram-positive and Gram-negative bacteria.
- Immunomodulatory Effects: In experimental models involving lipopolysaccharide-induced inflammation, treatment with this compound resulted in increased populations of CD4+ regulatory T-cells and enhanced FoxP3 expression. This suggests its potential role in modulating immune responses and reducing inflammation.
Medicine
- Potential Therapeutic Applications: Given its immunomodulatory effects and antimicrobial properties, there is increasing interest in exploring this compound for treating inflammatory diseases and infections. Its unique chemical structure may allow it to interact favorably with specific molecular targets involved in disease pathways.
Case Studies and Research Findings
- Antimicrobial Activity:
-
Inflammatory Response Modulation:
- In models of inflammation induced by lipopolysaccharides, treatment with this compound led to a marked decrease in pro-inflammatory cytokine levels while promoting regulatory T-cell activity. This highlights its potential as a therapeutic agent for inflammatory conditions.
- Therapeutic Potential:
Mechanism of Action
The mechanism of action of 2-(3,5-Dichloro-4-methylbenzoyl)benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of chlorine atoms and the benzoyl group can enhance its binding affinity to certain targets, contributing to its biological activity.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The substituents on the benzoyl group significantly influence the compound's properties. Below is a comparative analysis with key analogs:
Key Observations:
- Electron-Withdrawing vs. Electron-Donating Groups : The chlorine substituents in 2-(3,5-Dichloro-4-methylbenzoyl)benzoic acid increase acidity and polarizability compared to analogs with methyl or methoxy groups, which are electron-donating .
- Melting Points : While data for the target compound is unavailable, analogs like 4-butoxy-3,5-dichlorobenzoic acid (5h) exhibit melting points near 100 °C, suggesting similar crystalline stability .
Biological Activity
2-(3,5-Dichloro-4-methylbenzoyl)benzoic acid, with the molecular formula C15H10Cl2O3 and a molecular weight of approximately 315.15 g/mol, is an organic compound notable for its complex structure featuring dichloro and methyl substitutions on the aromatic ring. This structural configuration contributes to its diverse biological activities, making it a subject of interest in pharmacological research.
The compound is characterized by:
- Dichlorination : Chlorine atoms positioned at the 3 and 5 positions of the benzene ring.
- Methyl Group : A methyl group at the 4 position enhances its reactivity and biological profile.
Biological Activities
Research has demonstrated that 2-(3,5-Dichloro-4-methylbenzoyl)benzoic acid exhibits several significant biological activities:
Antimicrobial Properties
Preliminary studies indicate that this compound possesses notable antimicrobial properties. It has been shown to inhibit the growth of various bacteria and fungi, suggesting potential applications in treating infections.
Immunomodulatory Effects
A study highlighted its role in modulating immune responses. In lipopolysaccharide (LPS)-induced inflammation models, treatment with this compound resulted in:
- Increased CD4+ Regulatory T-Cell Populations : The compound significantly elevated the populations of CD4+ regulatory T-cells.
- Enhanced FoxP3 Expression : This increase in regulatory T-cells was associated with higher levels of FoxP3 expression, indicating a potential mechanism for reducing inflammatory conditions .
The biological activity of 2-(3,5-Dichloro-4-methylbenzoyl)benzoic acid can be attributed to its interaction with specific molecular targets within biological systems. The presence of chlorine atoms and the benzoyl group likely enhance its binding affinity to enzymes or receptors, leading to modulation of various biochemical pathways.
Comparative Analysis
To further understand its unique properties, a comparison with structurally similar compounds is useful:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 3,5-Dichloro-4-methylbenzoic acid | C8H6Cl2O2 | Simpler structure lacking benzoic acid moiety |
| 4-Aminobenzoic acid | C7H7NO2 | Contains an amino group instead of dichlorine |
| 2-Aminobenzoic acid | C7H7NO2 | Similar structure but different substitution pattern |
The unique arrangement of chlorine and methyl groups in 2-(3,5-Dichloro-4-methylbenzoyl)benzoic acid enhances its reactivity compared to these analogs.
Case Studies and Research Findings
- Antimicrobial Activity : In vitro studies have demonstrated that this compound exhibits significant inhibitory effects against both Gram-positive and Gram-negative bacteria as well as certain fungal strains.
- Inflammatory Response Modulation : In experimental models involving LPS-induced inflammation, treatment with this compound resulted in a marked decrease in pro-inflammatory cytokine levels while promoting regulatory T-cell activity .
- Potential Therapeutic Applications : Given its immunomodulatory effects and antimicrobial properties, there is growing interest in exploring this compound as a therapeutic agent in treating inflammatory diseases and infections.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-(3,5-Dichloro-4-methylbenzoyl)benzoic acid, and how do their safety profiles compare?
- Answer: A prominent method involves starting with methyl benzoate derivatives under mild conditions to enhance safety. For example, a novel synthesis for the structurally related 3,5-dichloro-4-methylbenzoic acid uses methyl benzoate as a precursor, glacial acetic acid as a catalyst, and ethanol as a solvent, reducing hazardous intermediates . Traditional routes may involve harsher chlorination agents (e.g., Cl₂ gas or PCl₅), posing higher risks of exothermic reactions or toxic byproducts. Comparative safety assessments should include reaction temperature, reagent toxicity, and waste management protocols.
Q. Which spectroscopic and chromatographic techniques are prioritized for characterizing this compound?
- Answer:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR identifies substitution patterns on the benzoyl and benzoic acid moieties, with chloro and methyl groups causing predictable deshielding .
- High-Performance Liquid Chromatography (HPLC): Quantifies purity and detects intermediates using reverse-phase C18 columns with UV detection (λ ≈ 254 nm for aromatic systems) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight (e.g., C₁₅H₁₀Cl₂O₃, exact mass 320.99 g/mol) and fragmentation patterns .
- Infrared (IR) Spectroscopy: Confirms carbonyl (C=O, ~1700 cm⁻¹) and hydroxyl (O-H, ~2500–3000 cm⁻¹) functional groups .
Advanced Research Questions
Q. How can density-functional theory (DFT) optimize the study of this compound’s electronic properties and reactivity?
- Answer: DFT calculations (e.g., B3LYP/6-311++G(d,p)) predict molecular orbitals, electrostatic potentials, and reaction pathways. For example:
- Thermochemistry: Atomization energies and ionization potentials can be calculated with <2.4 kcal/mol deviation from experimental data using hybrid functionals that incorporate exact exchange .
- Reactivity Sites: Localized electron density maps identify electrophilic/nucleophilic regions, guiding derivatization strategies (e.g., esterification or amidation) .
Q. What crystallographic strategies resolve data inconsistencies during structure determination?
- Answer:
- Software: SHELXL/SHELXS refine crystal structures using least-squares minimization, handling twinning or disorder common in halogenated aromatics .
- Data Collection: High-resolution X-ray diffraction (λ = 0.71073 Å, Mo-Kα) at low temperature (100 K) reduces thermal motion artifacts.
- Validation: Cross-check with Cambridge Structural Database (CSD) entries for similar compounds (e.g., 3,5-dichloro-4-hydroxybenzoic acid derivatives) to identify bond-length/angle outliers .
Q. How can biological activity assays be designed to evaluate this compound’s enzyme inhibition potential?
- Answer:
- Target Selection: Prioritize enzymes with known sensitivity to halogenated benzoic acids (e.g., cyclooxygenases or bacterial dihydrofolate reductases) .
- Assay Conditions: Use fluorescence-based kinetics (e.g., NADH depletion for oxidoreductases) at physiological pH (7.4) and varying inhibitor concentrations (IC₅₀ determination).
- Controls: Include structurally analogous compounds (e.g., 3,5-dichloro-4-hydroxybenzoic acid) to isolate substituent effects .
Contradictions and Resolutions
- Synthetic Yield Variability: Discrepancies in yields (e.g., 60–85%) may arise from chlorination efficiency or purification methods. Resolution: Optimize stoichiometry (e.g., Cl₂ equivalents) and employ gradient recrystallization .
- Biological Activity: Conflicting IC₅₀ values across studies may reflect assay conditions (e.g., pH, temperature). Resolution: Standardize protocols using WHO guidelines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
